フェニルスルホニウムクロリド

概要

説明

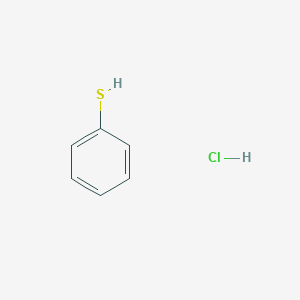

Phenyl-sulfonium chloride is an organosulfur compound characterized by the presence of a sulfonium ion bonded to a phenyl group and a chloride ion

科学的研究の応用

Phenyl-sulfonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a precursor for drug development.

Industry: It is utilized in the production of polymers and as a catalyst in various chemical processes.

作用機序

Target of Action

Phenyl-sulfonium chloride is a type of sulfonium salt that plays a crucial role in various chemical reactions . Its primary targets are organic compounds, particularly those involved in sulfoxide synthesis and cationic photopolymerization .

Mode of Action

Phenyl-sulfonium chloride interacts with its targets through a process known as S-allylation . This process involves the formation of sulfonium intermediates, which then undergo further reactions without [3,3]-sigmatropic rearrangement . In the context of cationic photopolymerization, phenyl-sulfonium chloride acts as a photo-acid generator (PAG), initiating the polymerization process upon exposure to light .

Biochemical Pathways

The biochemical pathways affected by phenyl-sulfonium chloride primarily involve the synthesis of sulfoxides and the initiation of cationic photopolymerization . In sulfoxide synthesis, phenyl-sulfonium chloride contributes to the formation of sulfonium intermediates, which are crucial for the production of allyl sulfoxides . In cationic photopolymerization, it acts as a PAG, triggering the polymerization of epoxy, vinyl ether, and oxetane monomers .

Result of Action

The action of phenyl-sulfonium chloride results in the synthesis of various organosulfur compounds, such as allyl sulfoxides , and the initiation of cationic photopolymerization, leading to the formation of polymers with unique properties . These outcomes have significant implications in fields like pharmaceutical sciences, agrochemistry, and materials science .

Action Environment

The efficacy and stability of phenyl-sulfonium chloride are influenced by several environmental factors. For instance, the S-allylation process it facilitates is sensitive to the presence of certain acid anhydrides or Lewis acids . In cationic photopolymerization, the compound’s performance as a PAG is affected by the intensity and wavelength of the light source .

生化学分析

Cellular Effects

The cellular effects of Phenyl-sulfonium chloride are not well-documented in the literature. It is known to be used in cationic photopolymerization, a powerful method for UV-curing of epoxy, vinyl ether, and oxetane monomers

Molecular Mechanism

The molecular mechanism of Phenyl-sulfonium chloride is primarily associated with its role in cationic photopolymerization . The cation determines the photochemistry (λ max, molecular absorption coefficient, quantum yield), thermal stability and usually also the photosensitization behavior of the onium salt .

Temporal Effects in Laboratory Settings

In laboratory settings, Phenyl-sulfonium chloride has been shown to exhibit advantageous reactivity in photo-differential scanning calorimetry (photo-DSC) studies with common onium salt photo-acid generators (PAGs) . This suggests that it may have temporal effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

The transport and distribution of Phenyl-sulfonium chloride within cells and tissues are not well-documented in the literature. It has been suggested that it could be used as a preanionophore for chloride anion transport .

準備方法

Synthetic Routes and Reaction Conditions: Phenyl-sulfonium chloride can be synthesized through several methods. One common approach involves the reaction of diphenyl sulfide with a chlorinating agent such as sulfuryl chloride. The reaction typically proceeds under mild conditions, often at room temperature, to yield phenyl-sulfonium chloride.

Industrial Production Methods: In industrial settings, phenyl-sulfonium chloride is produced using large-scale chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

化学反応の分析

Types of Reactions: Phenyl-sulfonium chloride undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Phenyl-sulfoxide and phenyl-sulfone.

Reduction: Diphenyl sulfide.

Substitution: Various substituted phenyl-sulfonium compounds depending on the nucleophile used.

類似化合物との比較

Phenyl-sulfonium chloride can be compared with other sulfonium compounds such as:

Diphenyl sulfonium chloride: Similar in structure but with two phenyl groups.

Methyl-phenyl sulfonium chloride: Contains a methyl group instead of a second phenyl group.

Triarylsulfonium salts: These compounds have three aryl groups attached to the sulfur atom.

Uniqueness: Phenyl-sulfonium chloride is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining a relatively simple structure sets it apart from more complex sulfonium salts.

References

- Novel photoacid generators for cationic photopolymerization

- Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones

- Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization

- Aromatic Polysulfones: Strategies of Synthesis, Properties, and Application

- Recent Advances in the Synthesis of Sulfones

- Asymmetric transformations from sulfoxonium ylides

- Recent Developments in Stereoselective Reactions of Sulfonium Ylides

- Corey-Chaykovsky Reaction

- Thioxanthone: a powerful photocatalyst for organic reactions

- Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions

- Synthetic approaches and applications of sulfonimidates

特性

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the phenyl-sulfonium chloride moiety contribute to the photolithographic process described in the research?

A1: The phenyl-sulfonium chloride derivative, specifically bis-(4-hydroxy-phenyl)-(4-methoxy-3,5-dimethyl-phenyl)-sulfonium chloride, serves as the core photoactive component within the polymeric PAG. Upon exposure to light, the phenyl-sulfonium chloride moiety undergoes photolysis, generating a strong acid. This photogenerated acid then catalyzes the deprotection of acid-labile protecting groups on linker molecules pre-assembled on a surface. This process allows for the creation of micropatterns on the surface, demonstrated in the research through the creation of an amine pattern for oligonucleotide microarrays [].

Q2: What are the advantages of incorporating the phenyl-sulfonium chloride derivative into a polymer backbone for this application?

A2: Incorporating the phenyl-sulfonium chloride derivative into a polymer backbone offers several advantages for photolithographic applications. Firstly, it enables easy spin-coating of the PAG onto surfaces []. This simplifies the fabrication process and allows for the creation of uniform thin films. Secondly, incorporating the PAG into a polymer matrix can enhance its efficiency in the photolithographic process. The close proximity of multiple PAG units within the polymer structure can lead to a higher concentration of photogenerated acid in the exposed regions, improving the deprotection reaction efficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

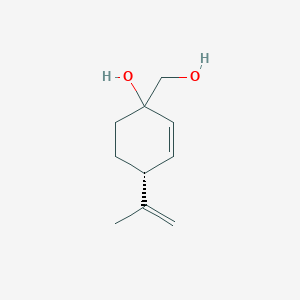

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

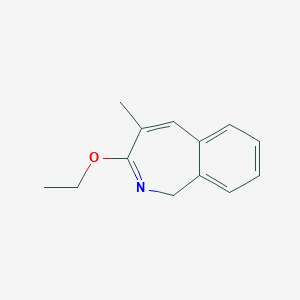

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

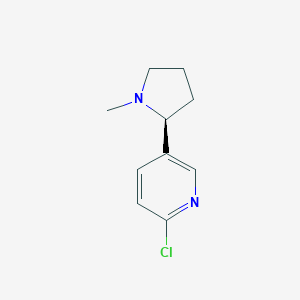

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)